Solifenacin

Description

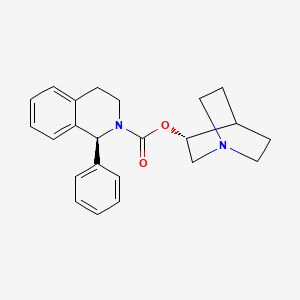

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOUYBDGKBSUES-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048289 | |

| Record name | Solifenacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

242478-37-1 | |

| Record name | Solifenacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=242478-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solifenacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0242478371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Solifenacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01591 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Solifenacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOLIFENACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8910SQJ1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

134-136 | |

| Record name | Solifenacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01591 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Solifenacin's Mechanism of Action on M3 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solifenacin is a competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder (OAB). Its therapeutic efficacy is primarily attributed to its high affinity and functional antagonism of the M3 muscarinic acetylcholine receptor subtype located on the detrusor muscle of the bladder. This document provides an in-depth technical overview of the molecular interactions, signaling pathways, and experimental validation of this compound's mechanism of action on M3 receptors. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate replication and further research.

Introduction

Overactive bladder is a symptom complex characterized by urinary urgency, with or without urge incontinence, usually with frequency and nocturia. The pathophysiology of OAB often involves involuntary contractions of the bladder's detrusor muscle, which is predominantly mediated by the parasympathetic nervous system's release of acetylcholine (ACh) and its subsequent binding to muscarinic M3 receptors. This compound, as a selective M3 antagonist, effectively counteracts this pathological process.[1][2] This guide delves into the core pharmacology of this compound, focusing on its interaction with the M3 receptor.

Molecular Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors.[3] By binding to the M3 receptor on detrusor smooth muscle cells, this compound prevents the binding of endogenous acetylcholine, thereby inhibiting the downstream signaling cascade that leads to muscle contraction.[4][5] This results in a reduction of smooth muscle tone in the bladder, allowing it to retain larger volumes of urine and decreasing the frequency of micturition, urgency, and incontinence episodes.

M3 Receptor Signaling Pathway

The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, couples to the Gq/11 family of G-proteins. This initiates a well-defined signaling cascade, as illustrated in the diagram below.

Receptor Binding Profile and Selectivity

This compound exhibits a higher affinity for the M3 receptor subtype compared to other muscarinic receptors, particularly the M2 receptor, which is the most abundant subtype in the bladder. While M2 receptors also play a role in bladder contraction, the primary contractile stimulus is mediated through M3 receptors. This compound's selectivity for M3 over M2 receptors is thought to contribute to its efficacy in treating OAB while potentially minimizing certain side effects.

Quantitative Data

The binding affinities and functional potencies of this compound have been characterized in numerous preclinical studies. The following tables summarize key quantitative data.

Table 1: this compound Binding Affinities (Ki) for Human Muscarinic Receptors

| Receptor Subtype | Ki (nM) | Reference |

| M1 | 26 | |

| M2 | 170 | |

| M3 | 12 | |

| M4 | 110 | |

| M5 | 31 |

Table 2: this compound pKi and pA2 Values from Functional Assays

| Assay | Tissue/Cell Type | Parameter | Value | Reference |

| Radioligand Binding | Mouse Bladder | pKi | 7.38 | |

| Radioligand Binding | Mouse Submaxillary Gland | pKi | 7.89 | |

| Radioligand Binding | Mouse Heart | pKi | 7.00 | |

| Carbachol-induced Contraction | Isolated Rat Urinary Bladder | pA2 | 7.44 ± 0.09 | |

| Carbachol-induced Ca²⁺ Mobilization | Guinea Pig Detrusor Cells | pKi | 8.4 | |

| Carbachol-induced Ca²⁺ Mobilization | Mouse Submandibular Gland Cells | pKb | 7.4 |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for different muscarinic receptor subtypes.

Protocol:

-

Tissue Preparation: Tissues (e.g., mouse bladder, submaxillary gland, heart) are minced and homogenized in an ice-cold buffer (e.g., 30 mM Na+/HEPES buffer, pH 7.5). The homogenates are then centrifuged, and the resulting pellet is resuspended in the buffer for the binding assay.

-

Incubation: The tissue homogenates are incubated with a radiolabeled muscarinic antagonist, such as [N-methyl-³H]-scopolamine ([³H]-NMS), and varying concentrations of this compound. Incubation is typically carried out for 60 minutes at 25°C.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measurement: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assays

These assays assess the functional antagonism of this compound on M3 receptor-mediated cellular responses.

This assay measures the ability of this compound to inhibit agonist-induced contractions of bladder smooth muscle.

-

Tissue Preparation: Urinary bladders are isolated from rats, and longitudinal strips of the detrusor muscle are prepared.

-

Experimental Setup: The muscle strips are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The tension of the muscle strips is recorded using a force transducer.

-

Procedure: After an equilibration period, a cumulative concentration-response curve to a muscarinic agonist, such as carbachol, is generated. The process is then repeated in the presence of increasing concentrations of this compound.

-

Data Analysis: The antagonistic effect of this compound is quantified by determining the pA2 value from a Schild plot.

This assay measures the effect of this compound on agonist-induced increases in intracellular calcium concentration ([Ca²⁺]i) in bladder and salivary gland cells.

-

Cell Preparation: Detrusor and submandibular gland cells are isolated from guinea pigs and mice, respectively.

-

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Measurement: The cells are stimulated with a muscarinic agonist (e.g., carbachol), and the change in intracellular calcium concentration is monitored by measuring the fluorescence intensity.

-

Inhibition Studies: The assay is repeated in the presence of varying concentrations of this compound to determine its inhibitory effect on the agonist-induced calcium response.

-

Data Analysis: The pKi or pKb values are calculated to quantify the potency of this compound as a functional antagonist.

In Vivo Studies

In vivo experiments in animal models are crucial for confirming the bladder selectivity of this compound.

Anesthetized Rat Model of Bladder Contraction and Salivation

This model is used to compare the potency of this compound in inhibiting bladder contraction versus salivation.

-

Animal Preparation: Rats are anesthetized, and catheters are placed in the bladder to measure intravesical pressure and in a salivary duct to collect saliva.

-

Procedure: A muscarinic agonist (e.g., carbachol) is administered intravenously to induce bladder contractions and salivation. This compound is then administered intravenously at various doses, and its inhibitory effects on both responses are measured.

-

Data Analysis: The doses of this compound required to produce a certain level of inhibition (e.g., ID50) for bladder contraction and salivation are determined and compared to assess bladder selectivity.

Conclusion

This compound's mechanism of action is centered on its competitive antagonism of the M3 muscarinic receptor. Its high affinity for the M3 receptor, coupled with its functional inhibition of M3-mediated signaling pathways, effectively reduces detrusor muscle contractility. Preclinical data robustly support its selectivity for the bladder over salivary glands, which is a key factor in its clinical utility for the treatment of overactive bladder. The experimental protocols detailed herein provide a foundation for further investigation into the pharmacology of this compound and the development of future therapies for lower urinary tract symptoms.

References

Solifenacin's Muscarinic Receptor Binding Affinity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of solifenacin for the five muscarinic acetylcholine receptor subtypes (M1-M5). This compound is a competitive muscarinic receptor antagonist, primarily indicated for the treatment of overactive bladder. Its clinical efficacy and side-effect profile are directly related to its differential affinity for these receptor subtypes. This document summarizes key binding affinity data, details the experimental protocols used to obtain this data, and visualizes the associated signaling pathways.

Quantitative Binding Affinity of this compound

This compound exhibits a distinct binding profile across the five muscarinic receptor subtypes. The affinity is typically quantified by the inhibition constant (Ki) or its logarithmic transformation (pKi). A lower Ki value signifies a higher binding affinity. The available data from radioligand binding assays are summarized below.

| Receptor Subtype | This compound K_i_ (nM) | This compound pK_i_ | Reference |

| M1 | 26 | 7.6 | [1] |

| M2 | 170 | 6.9 | [1] |

| M3 | 12 | 8.0 | [1] |

| M4 | 110 | - | [1] |

| M5 | 31 | - | [1] |

Note: pKi values are calculated as -log(Ki in M). Some sources provide pKi values directly.

These data indicate that this compound has the highest affinity for the M3 receptor subtype, followed by the M1, M5, M4, and M2 subtypes. This selectivity for the M3 receptor, which is prominently expressed in the bladder detrusor muscle, is believed to be a key factor in its therapeutic effect on overactive bladder.

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity for muscarinic receptors is predominantly carried out using competitive radioligand binding assays. A common methodology is detailed below.

Objective

To determine the inhibitory constant (K_i_) of this compound for each of the five human muscarinic receptor subtypes (M1-M5) expressed in a stable cell line.

Materials

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [N-methyl-³H]-scopolamine ([³H]NMS), a non-selective muscarinic antagonist.

-

Test Compound: this compound succinate.

-

Reference Compound: Atropine or another high-affinity non-selective muscarinic antagonist (for determination of non-specific binding).

-

Assay Buffer: Typically a buffered saline solution (e.g., phosphate-buffered saline or Tris-HCl) at physiological pH (7.4).

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail: A liquid that emits light when exposed to beta radiation from the tritium-labeled radioligand.

-

Equipment: Cell culture supplies, centrifuge, homogenizer, 96-well microplates, filter plates (e.g., glass fiber filters), vacuum manifold, and a microplate scintillation counter.

Workflow Diagram

Step-by-Step Methodology

-

Membrane Preparation:

-

Culture cells expressing the specific muscarinic receptor subtype to a high density.

-

Harvest the cells and centrifuge at a low speed to pellet them.

-

Resuspend the cell pellet in an ice-cold assay buffer and homogenize to lyse the cells and release the membranes.

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Discard the supernatant and resuspend the membrane pellet in a fresh assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competitive Binding Assay:

-

In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations.

-

Total Binding Wells: Contain the membrane preparation and a fixed concentration of [³H]NMS.

-

Non-Specific Binding Wells: Contain the membrane preparation, [³H]NMS, and a high concentration of a non-labeled antagonist (e.g., atropine) to saturate all receptors.

-

Competition Wells: Contain the membrane preparation, [³H]NMS, and varying concentrations of this compound.

-

Incubate the plates at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

-

Filtration and Counting:

-

Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter. The output is typically in counts per minute (CPM).

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS.

-

Calculate the inhibitory constant (K_i_) from the IC50 value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + ([L]/K_d_)) where:

-

[L] is the concentration of the radioligand ([³H]NMS) used in the assay.

-

K_d_ is the dissociation constant of the radioligand for the receptor (this should be predetermined in separate saturation binding experiments).

-

-

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation by acetylcholine. The five subtypes are broadly categorized into two main signaling pathways based on the G-protein they couple to.

M1, M3, and M5 Receptor Signaling (Gq/11 Pathway)

The M1, M3, and M5 receptor subtypes preferentially couple to G-proteins of the Gq/11 family. Activation of this pathway leads to an increase in intracellular calcium.

Pathway Description:

-

Acetylcholine binds to the M1, M3, or M5 receptor.

-

The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq protein.

-

The activated Gαq subunit dissociates and activates phospholipase C (PLC).

-

PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

DAG and the increased intracellular Ca²⁺ concentration cooperatively activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response such as smooth muscle contraction.

M2 and M4 Receptor Signaling (Gi/o Pathway)

The M2 and M4 receptor subtypes couple to inhibitory G-proteins (Gi/o). Activation of this pathway generally leads to a decrease in cellular activity.

References

Solifenacin In Vivo Pharmacokinetics and Metabolism: A Technical Guide

Executive Summary

Solifenacin is a competitive muscarinic receptor antagonist, primarily selective for the M3 receptor subtype, indicated for the treatment of overactive bladder. Its efficacy is rooted in its ability to inhibit involuntary bladder contractions. A thorough understanding of its in vivo pharmacokinetics and metabolism is paramount for drug development professionals, researchers, and scientists to optimize its therapeutic use and explore new applications. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways. The information presented herein is intended to serve as an in-depth resource for the scientific community engaged in research and development in the field of urology and pharmacology.

Introduction

This compound: An Overview

This compound, marketed under brand names such as Vesicare®, is a cornerstone in the management of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and urinary frequency.[1] It is a tertiary amine with anticholinergic properties.[2] The chemical structure of this compound succinate is (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid (3R)-quinuclidin-3-yl ester succinate.

Mechanism of Action

This compound exerts its therapeutic effect by acting as a competitive antagonist of muscarinic receptors. While it shows affinity for all five muscarinic receptor subtypes (M1-M5), it exhibits a greater selectivity for the M3 receptor. In the urinary bladder, parasympathetic nerve stimulation leads to the release of the neurotransmitter acetylcholine (ACh).[3] ACh then binds to M3 receptors on the detrusor smooth muscle, initiating a signaling cascade that results in muscle contraction and urination. By blocking these M3 receptors, this compound effectively inhibits the contractile response of the detrusor muscle, thereby increasing bladder capacity and reducing the symptoms of OAB.

Pharmacokinetics of this compound in vivo

The pharmacokinetic profile of this compound is characterized by good absorption, high plasma protein binding, extensive metabolism, and a long elimination half-life, which allows for once-daily dosing.

Absorption

Following oral administration, this compound is well absorbed, with peak plasma concentrations (Cmax) typically reached within 3 to 8 hours. The absolute bioavailability of this compound is high, approximately 88-90%, and is not significantly affected by concomitant food intake. Plasma concentrations of this compound increase proportionally with the administered dose.

Distribution

This compound exhibits extensive distribution throughout the body, with an apparent volume of distribution at steady state of approximately 600 L. It is highly bound to human plasma proteins, around 93-98%, with α1-acid glycoprotein being the principal binding protein.

Metabolism

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) 3A4 isoenzyme. While alternative metabolic pathways exist, CYP3A4 is the main route of elimination. Several metabolites have been identified in human plasma, including one pharmacologically active metabolite, 4R-hydroxy this compound, and three inactive metabolites: the N-glucuronide, the N-oxide, and the 4R-hydroxy-N-oxide of this compound. The active metabolite, 4R-hydroxy this compound, is found at low concentrations and is not thought to contribute significantly to the clinical effects of the drug.

Excretion

Following administration of a radiolabeled dose of this compound, the majority of the radioactivity is recovered in the urine (approximately 69.2%) and a smaller portion in the feces (approximately 22.5%). Less than 15% of the dose is excreted as unchanged this compound in the urine. The major metabolites found in urine are the N-oxide of this compound, 4R-hydroxy this compound, and 4R-hydroxy-N-oxide of this compound. In feces, 4R-hydroxy this compound is the major metabolite identified. The terminal elimination half-life of this compound is long, ranging from 33 to 85 hours.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in healthy adults.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound

| Parameter | 5 mg Dose | 10 mg Dose | 20 mg Dose | 40 mg Dose | 60 mg Dose | 80 mg Dose | 100 mg Dose | Reference |

| Tmax (h) | 3.3 - 4.8 | 3.3 - 4.8 | 3.3 - 4.8 | 3.3 - 4.8 | 3.3 - 4.8 | 3.3 - 4.8 | 3.3 - 4.8 | |

| t½ (h) | 40.2 - 57.6 | 40.2 - 57.6 | 40.2 - 57.6 | 40.2 - 57.6 | 40.2 - 57.6 | 40.2 - 57.6 | 40.2 - 57.6 |

Table 2: Multiple-Dose Pharmacokinetic Parameters of this compound

| Parameter | 5 mg Dose | 10 mg Dose | Reference |

| Cmax (ng/mL) | 24.0 | 40.6 | |

| Tmax (h) | 3 - 8 | 3 - 8 | |

| t½ (h) | 45.0 - 64.8 | 45.0 - 64.8 |

Table 3: General Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Absolute Bioavailability | ~90% | |

| Volume of Distribution (Vd) | ~600 L | |

| Plasma Protein Binding | 93-96% | |

| Total Clearance (CL) | 7 - 14 L/h | |

| Renal Clearance | 0.67 - 1.51 L/h |

Experimental Protocols

Quantification of this compound in Human Plasma via LC-MS/MS

This section outlines a typical validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma.

4.1.1. Materials and Reagents

-

This compound reference standard

-

This compound-d5 (internal standard, IS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Human plasma (drug-free)

4.1.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

4.1.3. Sample Preparation (Protein Precipitation)

-

To 0.25 mL of human plasma in a microcentrifuge tube, add the internal standard solution (this compound-d5).

-

Add 1 mL of methanol to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

4.1.4. Chromatographic and Mass Spectrometric Conditions

-

Column: Pentafluorophenylpropylsilica column (50×4 mm, 3µm particles)

-

Mobile Phase: Methanol and 100mM ammonium acetate containing 1% formic acid (90:10, v/v)

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection: Multiple Reaction Monitoring (MRM)

-

This compound: m/z 363 → 193

-

This compound-d5 (IS): m/z 368 → 198

-

4.1.5. Method Validation The method should be validated according to ICH guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability. A typical linear calibration curve for this compound in human plasma ranges from 0.313 to 20.0 µg·L-1.

Quantification of this compound Succinate in Pharmaceutical Formulations via HPLC-UV

This section describes a common reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound succinate in tablet dosage forms.

4.2.1. Materials and Reagents

-

This compound succinate reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Water (HPLC grade)

4.2.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

4.2.3. Sample Preparation

-

Weigh and finely powder 20 this compound succinate tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound succinate and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.

-

Make up the volume to 100 mL with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm nylon filter.

-

Dilute the filtered solution with the mobile phase to a final concentration within the linear range of the method (e.g., 10-100 µg/mL).

4.2.4. Chromatographic Conditions

-

Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of 10 mM ammonium formate buffer (pH 4.0), acetonitrile, and methanol (52.5:32.5:12.5 v/v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 210 nm

4.2.5. Method Validation The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness as per ICH guidelines.

Metabolite Identification

The identification of this compound metabolites in biological matrices is typically achieved using high-resolution mass spectrometry (HRMS), often in combination with liquid chromatography.

4.3.1. General Approach

-

Sample Collection: Collect urine and feces from subjects administered with radiolabeled ([¹⁴C]) this compound.

-

Sample Preparation: Extract the metabolites from the biological matrices, often using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

LC-HRMS Analysis: Separate the metabolites using a suitable HPLC method and analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Analysis:

-

Identify potential metabolites by comparing the mass spectra of the samples from the dosed subjects with those from control subjects.

-

Determine the elemental composition of the parent and fragment ions from the accurate mass measurements.

-

Propose the structures of the metabolites based on their mass shifts from the parent drug and their fragmentation patterns.

-

-

Structure Confirmation: If necessary, confirm the proposed structures by synthesizing the suspected metabolites and comparing their chromatographic and mass spectrometric properties with those of the metabolites found in the biological samples.

Signaling and Metabolic Pathways

This compound Metabolic Pathway

The metabolic transformation of this compound is primarily mediated by CYP3A4 in the liver, leading to the formation of several metabolites.

Caption: Metabolic pathway of this compound.

M3 Muscarinic Receptor Signaling Pathway in Bladder Smooth Muscle

This compound's mechanism of action involves the blockade of the M3 muscarinic receptor signaling pathway in the detrusor muscle of the bladder.

Caption: M3 muscarinic receptor signaling pathway.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of this compound.

Caption: Experimental workflow for PK analysis.

Conclusion

This technical guide has provided a detailed examination of the in vivo pharmacokinetics and metabolism of this compound. The key pharmacokinetic properties—high bioavailability, extensive distribution, primary metabolism by CYP3A4, and a long elimination half-life—collectively support its once-daily dosing regimen for the treatment of overactive bladder. The provided experimental protocols for LC-MS/MS and HPLC-UV offer practical guidance for the quantitative analysis of this compound in biological matrices and pharmaceutical formulations. Furthermore, the visualization of the metabolic and M3 receptor signaling pathways offers a clear understanding of the drug's disposition and mechanism of action. This comprehensive resource is intended to be of significant value to researchers, scientists, and drug development professionals in their ongoing work with this compound and related compounds.

References

Enantioselective Synthesis and Purification of Solifenacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enantioselective synthesis and purification of solifenacin, a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. The pharmacological activity of this compound resides in the (1S, 3'R)-stereoisomer, making stereoselective synthesis and purification critical for its therapeutic efficacy and safety.[1] This document details the primary synthetic routes, purification methodologies, and analytical techniques for ensuring high enantiomeric purity.

Enantioselective Synthesis of this compound

The synthesis of the active (1S, 3'R)-solifenacin isomer is primarily achieved through the strategic coupling of two key chiral intermediates: (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and (R)-quinuclidin-3-ol. The principal strategies employed are the direct coupling of enantiomerically pure starting materials and the diastereoselective crystallization of a diastereomeric mixture.

Synthesis of Key Chiral Intermediates

1.1.1. Asymmetric Synthesis of (R)-Quinuclidin-3-ol

The enzymatic reduction of 3-quinuclidinone is a highly effective and environmentally benign method for producing (R)-quinuclidin-3-ol with excellent enantiomeric excess (>99%) and high yields.[2] This method utilizes ketoreductases (KREDs) to achieve high stereoselectivity.

| Enzyme Source | Substrate Concentration | Reaction Time | Conversion/Yield | Enantiomeric Excess (e.e.) |

| Rhodotorula rubra JCM3782 | 618 mM | 21 h | Nearly stoichiometric | >99.9% (R) |

| Agrobacterium radiobacter ECU2556 | Not Specified | Not Specified | Not Specified | >99.9% (R) |

| Kaistia algarum (KaKR) | 5.0 M | Not Specified | Complete | >99.9% (R) |

Experimental Protocol: Enzymatic Reduction of 3-Quinuclidinone

This protocol is a general representation based on published methods.

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-quinuclidinone in an appropriate buffer system.

-

Enzyme and Cofactor Addition: Introduce the ketoreductase (e.g., from Rhodotorula rubra) and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose).

-

Reaction Conditions: Maintain the reaction at a controlled temperature and pH with agitation.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., GC or HPLC) until completion.

-

Work-up: Upon completion, extract the product with an organic solvent (e.g., chloroform). Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate under reduced pressure to yield (R)-3-quinuclidinol.

1.1.2. Synthesis of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

The synthesis of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various asymmetric methods, including catalytic asymmetric hydrogenation of 1-phenyl-3,4-dihydroisoquinoline using chiral catalysts.

Coupling Strategies for this compound Synthesis

1.2.1. Method 1: Synthesis via (R)-quinuclidin-3-yl carbonochloridate

This approach involves the activation of (R)-quinuclidin-3-ol to form a carbonochloridate intermediate, which then reacts with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Experimental Protocol:

Step 1: Synthesis of (R)-quinuclidin-3-yl carbonochloridate [3]

-

Reaction Setup: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve (R)-quinuclidin-3-ol in an anhydrous solvent (e.g., acetonitrile).

-

Reagent Addition: Cool the solution to 0-5°C and add diphosgene dropwise.

-

Reaction: Allow the reaction to proceed at room temperature for several hours.

-

Isolation: Concentrate the reaction mixture under reduced pressure to obtain crude (R)-quinuclidin-3-yl carbonochloridate.

Step 2: Synthesis of this compound [3]

-

Reaction Setup: In a separate flask, dissolve (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane).

-

Coupling Reaction: Add the previously prepared (R)-quinuclidin-3-yl carbonochloridate solution dropwise to the cooled solution of the tetrahydroisoquinoline derivative.

-

Reaction Completion and Work-up: Stir the reaction mixture until completion, then wash the organic phase with water. Concentrate the organic layer to obtain crude this compound.

1.2.2. Method 2: Diastereoselective Crystallization

This method involves the reaction of (1S)-ethyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate with racemic 3-quinuclidinol to form a diastereomeric mixture of this compound. The desired (1S, 3'R)-isomer is then selectively crystallized as the succinate salt.

Experimental Protocol: [4]

-

Formation of Diastereomeric Mixture: React (1S)-alkyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate with racemic (RS)-3-quinuclidinol in the presence of a base in a suitable solvent to produce a diastereomeric mixture of this compound.

-

Diastereoselective Crystallization:

-

Dissolve the diastereomeric mixture in a solvent or a mixture of solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate).

-

Add succinic acid to the solution.

-

Heat the mixture to a temperature between 40°C and 100°C and stir for 3 to 5 hours.

-

Cool the reaction mixture to 0-35°C to induce crystallization of the desired (1S, 3'R)-solifenacin succinate.

-

Isolate the crystalline product by filtration.

-

Purification of this compound

High purity of the (1S, 3'R)-solifenacin isomer is crucial. The primary methods for purification are chiral HPLC and crystallization.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating and quantifying the stereoisomers of this compound.

| Column | Mobile Phase | Flow Rate (mL/min) | Detection |

| Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) | n-hexane, ethanol, and diethylamine | Isocratic | 220 nm |

| Lux Amylose-1 | Not specified | Not specified | Not specified |

| Chiralcel OD-H | n-hexane, 2-propanol, and diethylamine (975:25:2 v/v/v) | 1.0 | 235 nm |

| Chiralpak IC | n-hexane, ethanol, isopropyl alcohol, and diethylamine (60:15:25:0.1 v/v/v/v) | 1.0 | 220 nm |

Experimental Protocol: Chiral HPLC Analysis

-

Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase or a suitable solvent.

-

Chromatographic Conditions: Set up the HPLC system with the chosen chiral column and mobile phase. Equilibrate the system until a stable baseline is achieved.

-

Injection and Analysis: Inject the sample onto the column and record the chromatogram.

-

Quantification: Identify and quantify the different stereoisomers based on their retention times and peak areas.

Purification by Crystallization and Slurrying

Crystallization is an effective method for removing diastereomeric and enantiomeric impurities.

Experimental Protocol: Purification by Crystallization

-

Dissolution: Dissolve the crude this compound succinate in a suitable solvent system, such as a C1-C4 alcohol (e.g., methanol) and a ketone (e.g., acetone).

-

Crystallization: Induce crystallization by cooling the solution.

-

Isolation: Collect the purified crystals by filtration.

-

Drying: Dry the crystals under vacuum at a suitable temperature (e.g., 40°C).

Experimental Protocol: Purification by Slurrying

-

Slurry Formation: Suspend the impure this compound succinate in a solvent mixture (e.g., toluene and acetone).

-

Equilibration: Stir the slurry for a defined period to allow for the selective dissolution of impurities and crystallization of the desired isomer.

-

Isolation and Drying: Filter the solid and dry it to obtain purified this compound succinate.

Visualizing Workflows and Pathways

Enantioselective Synthesis Workflow

Caption: Workflow for the enantioselective synthesis of this compound.

Purification Workflow

Caption: General workflow for the purification of this compound.

This compound's Mechanism of Action

Caption: this compound competitively antagonizes muscarinic receptors.

References

- 1. Facile Access to this compound Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis process of this compound succinate - Eureka | Patsnap [eureka.patsnap.com]

- 3. US8772491B2 - Process for the preparation of this compound succinate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

In Vitro Characterization of Solifenacin's Anticholinergic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of solifenacin's anticholinergic activity. This compound is a competitive muscarinic receptor antagonist utilized in the treatment of overactive bladder.[1][2] This document details its binding affinity for muscarinic receptor subtypes, its functional antagonism in relevant tissues, and the experimental protocols employed for these characterizations.

Muscarinic Receptor Binding Affinity

The cornerstone of this compound's mechanism of action is its ability to bind to muscarinic acetylcholine receptors (mAChRs), thereby preventing the binding of the endogenous agonist, acetylcholine. The affinity of this compound for the five human muscarinic receptor subtypes (M1, M2, M3, M4, and M5) has been quantified using radioligand binding assays.

In these assays, cell membranes expressing a specific human muscarinic receptor subtype are incubated with a radiolabeled ligand, such as [³H]N-methylscopolamine ([³H]-NMS), and varying concentrations of the unlabeled antagonist (this compound).[3][4] The ability of this compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. A lower Ki value signifies a higher binding affinity.

Table 1: Binding Affinity (Ki) of this compound for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| M1 | 26 | [1] |

| M2 | 170 | |

| M3 | 12 | |

| M4 | 110 | |

| M5 | 31 |

These data indicate that this compound exhibits a higher affinity for the M3 receptor subtype, followed by the M1, M5, M4, and M2 subtypes. This profile is consistent with its clinical use, as the M3 receptor is the primary mediator of bladder smooth muscle contraction.

Functional Antagonistic Activity

Beyond simple binding, the functional consequence of this compound's interaction with muscarinic receptors is the inhibition of agonist-induced cellular responses. This functional antagonism is typically quantified using in vitro tissue bath experiments or cell-based assays, yielding values such as the pA2 or pKi.

The pA2 value is a measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Table 2: Functional Antagonistic Activity of this compound

| Tissue/Cell Type | Agonist | Measured Parameter | pA2 / pKi Value | Reference |

| Isolated Rat Urinary Bladder | Carbachol | Contraction | 7.44 ± 0.09 (pA2) | |

| Rat Bladder Smooth Muscle Cells | Carbachol | Intracellular Ca²⁺ Increase | 8.12 (pKi) | |

| Rat Salivary Gland Cells | Carbachol | Intracellular Ca²⁺ Increase | 7.57 (pKi) | |

| Monkey Bladder Smooth Muscle Cells | Carbachol | Intracellular Ca²⁺ Mobilization | 8.5 ± 0.053 (pKi) | |

| Monkey Submandibular Gland Cells | Carbachol | Intracellular Ca²⁺ Mobilization | 8.2 ± 0.051 (pKi) |

Studies on isolated rat urinary bladder demonstrate that this compound competitively antagonizes carbachol-induced contractions. Furthermore, in cell-based assays, this compound inhibits carbachol-induced increases in intracellular calcium levels in both bladder smooth muscle and salivary gland cells, with a noted selectivity for bladder tissue.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a compound for a specific receptor subtype.

Protocol Outline:

-

Membrane Preparation: Cells stably expressing the human muscarinic receptor subtype of interest (e.g., M1, M2, M3, M4, or M5) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.

-

Incubation: A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine) is incubated with the prepared cell membranes in the presence of varying concentrations of unlabeled this compound.

-

Separation: The reaction is allowed to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assay (Schild Analysis)

This assay measures the functional potency (pA2) of a competitive antagonist in an isolated tissue preparation.

Protocol Outline:

-

Tissue Preparation: An appropriate tissue, such as the rat urinary bladder, is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).

-

Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.

-

Cumulative Concentration-Response Curve (Agonist Alone): A cumulative concentration-response curve to an agonist (e.g., carbachol) is generated by sequentially adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contraction.

-

Antagonist Incubation: The tissue is washed to remove the agonist and then incubated with a fixed concentration of this compound for a predetermined period to allow for equilibrium to be reached.

-

Cumulative Concentration-Response Curve (Agonist + Antagonist): In the continued presence of this compound, a second cumulative concentration-response curve to the agonist is generated.

-

Data Analysis: The concentration-response curves in the absence and presence of the antagonist are plotted. The dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist) is calculated. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The pA2 value is the x-intercept of the resulting linear regression.

Cell-Based Calcium Mobilization Assay

This assay assesses the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium, a key second messenger in muscarinic receptor signaling.

Protocol Outline:

-

Cell Culture and Loading: Cells expressing the muscarinic receptor of interest (e.g., bladder smooth muscle cells) are cultured in multi-well plates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., carbachol) is added to the wells to stimulate the cells.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium-sensitive dye using a plate reader.

-

Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the agonist-induced fluorescence signal. The pKi value can be calculated from the resulting concentration-inhibition curve.

Visualizations

References

- 1. Pharmacological characterization of a new antimuscarinic agent, this compound succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. researchgate.net [researchgate.net]

- 4. Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, this compound succinate in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Off-Target Effects and Receptor Promiscuity of Solifenacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin is a competitive muscarinic receptor antagonist, primarily targeting the M3 receptor subtype, which is instrumental in the contraction of the detrusor muscle in the bladder.[1][2][3][4] This selectivity for the M3 receptor makes it an effective treatment for overactive bladder (OAB), alleviating symptoms of urinary urgency, frequency, and incontinence.[5] While its clinical efficacy is well-established, a comprehensive understanding of its off-target effects and receptor promiscuity is crucial for a complete safety and pharmacological profile. This guide provides a detailed examination of this compound's interactions with non-muscarinic receptors and ion channels, supported by quantitative data, experimental methodologies, and signaling pathway visualizations.

On-Target and Off-Target Receptor Binding Profile

This compound's primary therapeutic action is mediated by its high affinity for muscarinic receptors. However, like many small molecule drugs, it exhibits a degree of promiscuity, binding to other receptors and ion channels, which can lead to off-target effects.

Muscarinic Receptor Binding Affinities

This compound displays the highest affinity for the M3 muscarinic receptor subtype, followed by M1, M5, M4, and M2 receptors. This profile underscores its intended pharmacological action on the bladder, which is rich in M3 receptors. The binding affinities (Ki) of this compound for the five human muscarinic receptor subtypes are summarized in the table below.

| Receptor Subtype | Ki (nM) | Reference |

| M1 | 26 | |

| M2 | 170 | |

| M3 | 12 | |

| M4 | 110 | |

| M5 | 31 |

Off-Target Interactions

A key off-target interaction of concern for many drugs is the human Ether-à-go-go-Related Gene (hERG) potassium channel, as inhibition of this channel can lead to QT interval prolongation and potentially life-threatening cardiac arrhythmias. This compound has been shown to inhibit the hERG channel with an IC50 value in the nanomolar range. Additionally, at high concentrations, this compound may exert a Ca2+ channel antagonist action.

| Off-Target | Interaction | Value | Reference |

| hERG K+ Channel | Inhibition | IC50: 88.9 nM |

Further comprehensive screening against a broad panel of other receptors (e.g., adrenergic, dopaminergic, serotonergic, histaminergic, and sigma receptors) is not extensively reported in publicly available literature. The absence of such data represents a gap in the complete understanding of this compound's receptor promiscuity.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the binding and functional activity of this compound.

Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the binding affinity of this compound for muscarinic receptor subtypes.

Objective: To quantify the affinity (Ki) of this compound for human muscarinic M1, M2, M3, M4, and M5 receptors.

Materials:

-

Membrane preparations from cells expressing human recombinant muscarinic receptor subtypes.

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS).

-

Non-labeled competitor: this compound.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: The membrane preparations are incubated with a fixed concentration of [3H]NMS and varying concentrations of this compound in the assay buffer.

-

Equilibrium: The incubation is carried out for a sufficient time to reach binding equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate receptor-bound radioligand from unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]NMS (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Logical Workflow for Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Whole-Cell Patch Clamp Assay for hERG Channel Inhibition

This electrophysiological technique is the gold standard for assessing the inhibitory effect of compounds on the hERG potassium channel.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the hERG channel current.

Materials:

-

Human embryonic kidney (HEK293) cells stably expressing the hERG channel.

-

Patch clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass micropipettes.

-

Extracellular and intracellular recording solutions.

-

This compound solutions of varying concentrations.

Procedure:

-

Cell Preparation: HEK293 cells expressing hERG channels are cultured and prepared for recording.

-

Pipette Fabrication: Micropipettes are pulled from borosilicate glass capillaries to have a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Giga-seal Formation: The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents. This typically involves a depolarizing step to open the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.

-

Compound Application: After obtaining a stable baseline recording of the hERG current, this compound at various concentrations is perfused onto the cell.

-

Data Recording: The hERG current is recorded before, during, and after the application of this compound.

-

Data Analysis: The percentage of current inhibition at each this compound concentration is calculated. A concentration-response curve is then plotted to determine the IC50 value.

Workflow for hERG Whole-Cell Patch Clamp Assay

Caption: Workflow of a whole-cell patch clamp assay for hERG inhibition.

Signaling Pathways

Understanding the signaling pathways associated with the on- and off-target receptors of this compound is essential for predicting and interpreting its pharmacological effects.

Muscarinic M3 Receptor Signaling Pathway

The M3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11. Activation of this pathway leads to the contraction of smooth muscle, such as the detrusor muscle of the bladder.

Caption: this compound's antagonism of the M3 receptor signaling pathway.

hERG Potassium Channel

The hERG channel is a voltage-gated potassium channel crucial for the repolarization phase of the cardiac action potential. Its inhibition can delay repolarization, leading to potential cardiac adverse effects.

Caption: Inhibition of the hERG potassium channel by this compound.

Conclusion

This compound is a potent and selective muscarinic M3 receptor antagonist, making it an effective therapeutic agent for overactive bladder. While its on-target pharmacology is well-characterized, a thorough understanding of its off-target interactions is vital for a complete safety assessment. The available data indicates a potential for off-target effects, most notably the inhibition of the hERG potassium channel, which warrants consideration in clinical practice, particularly in patients with pre-existing cardiovascular conditions or those taking other QT-prolonging medications. The lack of a publicly available, comprehensive off-target screening profile for this compound highlights an area for future research to fully elucidate its receptor promiscuity and the associated clinical implications. This guide provides a foundational understanding of this compound's known off-target effects and the experimental approaches used to investigate them, serving as a valuable resource for researchers and drug development professionals.

References

Solifenacin's Action on Bladder Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacological effects of solifenacin on bladder smooth muscle contraction. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development in the field of urology. This document details this compound's mechanism of action, presents quantitative data on its activity, outlines relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a competitive antagonist of muscarinic acetylcholine receptors, with a notable selectivity for the M3 receptor subtype, which plays a critical role in the contraction of the detrusor muscle in the bladder.[1] The binding of the neurotransmitter acetylcholine to M3 receptors on bladder smooth muscle cells initiates a signaling cascade that leads to muscle contraction and micturition.[1] By blocking this interaction, this compound effectively reduces the tone of the bladder's smooth muscle, thereby increasing its capacity and decreasing the frequency and urgency of urination.[2][3]

While the M3 receptor is the primary mediator of detrusor contraction, the bladder also contains a significant population of M2 muscarinic receptors.[2] Although M2 receptors are more numerous, their primary role in bladder contraction is considered indirect. They are coupled to the inhibition of adenylyl cyclase, which counteracts the relaxation signals mediated by β-adrenergic receptors. This compound also acts as an antagonist at M2 receptors, which may contribute to its overall effect on bladder function.

At higher concentrations, this compound has also been shown to exhibit a Ca2+ channel antagonist action, which may provide an additional mechanism for inhibiting bladder smooth muscle contraction.

Quantitative Data Presentation

The following tables summarize key quantitative data regarding the binding affinity and functional antagonism of this compound at muscarinic receptors and its effect on bladder contraction.

Table 1: this compound Binding Affinities (Ki) for Human Muscarinic Receptors

| Receptor Subtype | Ki (nM) | Reference |

| M1 | 26 | |

| M2 | 170 | |

| M3 | 12 | |

| M4 | 110 | |

| M5 | 31 |

Table 2: this compound pKi and pKb Values from Various Studies

| Parameter | Value | Tissue/Cell Type | Species | Reference |

| pKi (M1) | 7.6 | Recombinant | Human | |

| pKi (M2) | 6.9 | Recombinant | Human | |

| pKi (M3) | 8.0 | Recombinant | Human | |

| pKi | 7.38 | Bladder | Mouse | |

| pKi | 7.89 | Submaxillary Gland | Mouse | |

| pKi | 7.00 | Heart | Mouse | |

| pKb | 7.4 | Murine Submandibular Gland Cells | Mouse |

Table 3: Functional Antagonism of this compound

| Parameter | Value | Experimental Model | Species | Reference |

| pA2 | 7.44 | Carbachol-induced contractions in isolated urinary bladder | Rat |

Signaling Pathways

The contraction of bladder smooth muscle is a complex process initiated by the activation of M3 muscarinic receptors. The following diagram illustrates the primary signaling cascade.

References

An In-depth Technical Guide to Solifenacin and its Metabolites in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of solifenacin and its metabolites in human plasma. It includes detailed information on metabolic pathways, quantitative data, and analytical methodologies to support research and development in this area.

Introduction

This compound is a competitive muscarinic receptor antagonist, primarily selective for the M3 receptor subtype, used in the treatment of overactive bladder.[1] Its efficacy and safety profile are influenced by its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding the disposition of this compound and its metabolites is crucial for drug development, clinical pharmacology studies, and the assessment of drug-drug interactions.

Metabolic Pathways of this compound

This compound is extensively metabolized in the liver, with the primary pathway mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, although other pathways exist.[2][3] The metabolism of this compound results in the formation of one pharmacologically active metabolite and three inactive metabolites that have been identified in human plasma.[2][4]

The main metabolic routes are:

-

4R-hydroxylation: The formation of 4R-hydroxy this compound, which is the only known pharmacologically active metabolite.

-

N-oxidation: The formation of this compound N-oxide.

-

Oxidative N-dealkylation and subsequent oxidation: Leading to the formation of 4R-hydroxy-N-oxide of this compound.

-

Direct glucuronidation: Formation of the N-glucuronide conjugate.

Quantitative Data of this compound and its Metabolites in Human Plasma

The pharmacokinetic parameters of this compound have been well-characterized in healthy volunteers and patient populations. After oral administration, this compound is well-absorbed, reaching peak plasma concentrations (Cmax) in 3 to 8 hours. The drug exhibits a long terminal elimination half-life of 45 to 68 hours, which supports once-daily dosing.

Pharmacokinetic Parameters of this compound in Human Plasma

| Parameter | 5 mg Dose | 10 mg Dose | Reference |

| Cmax (ng/mL) | 24.0 | 40.6 | |

| Css (ng/mL) | 32.3 | 62.9 | |

| Tmax (h) | 3 - 8 | 3 - 8 | |

| AUC (h·ng/mL) | - | 469.07 ± 128.29 | |

| t1/2 (h) | 45 - 68 | 45 - 68 |

Cmax: Maximum plasma concentration; Css: Steady-state plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.

Pharmacokinetic Parameters of this compound Metabolites in Human Plasma

While the major metabolites of this compound have been identified in human plasma, detailed quantitative pharmacokinetic data, such as Cmax and AUC, are not extensively available in the public literature. The active metabolite, 4R-hydroxy this compound, is present at low concentrations and is considered unlikely to contribute significantly to the overall clinical activity of the drug. The other three metabolites are pharmacologically inactive.

| Metabolite | Pharmacological Activity | Plasma Concentration Data |

| 4R-hydroxy this compound | Active | Occurs at low concentrations in plasma. |

| This compound N-oxide | Inactive | Found in human plasma after oral dosing. |

| 4R-hydroxy-N-oxide this compound | Inactive | Found in human plasma after oral dosing. |

| N-glucuronide | Inactive | Found in human plasma after oral dosing. |

Experimental Protocols for Quantification in Human Plasma

The quantification of this compound and its metabolites in human plasma is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

General Experimental Workflow

Detailed Method for this compound Quantification by LC-MS/MS

The following protocol is a composite of validated methods reported in the literature.

4.2.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 500 µL of human plasma, add 25 µL of an internal standard working solution (e.g., this compound-d5 at 0.64 µg/mL).

-

Vortex the sample for 30 seconds.

-

Add 3 mL of tert-butyl methyl ether.

-

Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

4.2.2. Chromatographic Conditions

-

HPLC System: Agilent 1200 series or equivalent.

-

Column: C18, 50 x 2.1 mm, 2.6 µm particle size.

-

Mobile Phase: Acetonitrile and water (65:35 v/v) with 0.1% formic acid.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

4.2.3. Mass Spectrometric Conditions

-

Mass Spectrometer: Agilent 6410 triple quadrupole or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: m/z 363.2 → 110.1

-

This compound-d5 (IS): m/z 368.2 → 110.1

-

-

Fragmentor Voltage: 140 V.

-

Collision Energy: 25 eV.

Considerations for Simultaneous Metabolite Quantification

-

Analytical Standards: Obtaining certified reference standards for each of the four metabolites is a prerequisite.

-

Sample Preparation: The chosen extraction method (LLE or solid-phase extraction) would need to be optimized to ensure adequate recovery of all analytes, which may have different polarities.

-

Chromatography: A gradient elution method would likely be necessary to achieve chromatographic separation of the parent drug and its metabolites.

-

Mass Spectrometry: The MRM transitions for each metabolite would need to be determined and optimized. The precursor ions would be the [M+H]+ ions of each metabolite, and characteristic product ions would be selected after fragmentation.

Mechanism of Action: M3 Muscarinic Receptor Signaling Pathway

This compound exerts its therapeutic effect by acting as a competitive antagonist at the M3 muscarinic acetylcholine receptors in the bladder. The binding of acetylcholine to M3 receptors on the detrusor smooth muscle initiates a signaling cascade that leads to muscle contraction. This compound blocks this binding, thereby reducing bladder contractility.

The M3 receptor is a G-protein coupled receptor (GPCR) that signals through the Gq alpha subunit. The signaling pathway is as follows:

-

Acetylcholine binds to the M3 receptor.

-

The associated Gq protein is activated, and its alpha subunit dissociates.

-

The Gq alpha subunit activates phospholipase C (PLC).

-

PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

-

The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which contributes to smooth muscle contraction.

Conclusion

This technical guide has summarized the current knowledge on this compound and its metabolites in human plasma. The pharmacokinetic profile of the parent drug is well-established, and validated analytical methods for its quantification are available. While the major metabolic pathways and the identity of the metabolites are known, there is a lack of publicly available, detailed quantitative data for the metabolites in human plasma. Future research should focus on the development and validation of a comprehensive analytical method for the simultaneous quantification of this compound and all its major metabolites to further elucidate their contribution to the overall pharmacology of the drug.

References

Solifenacin's Potential for Blood-Brain Barrier Penetration: A Technical Guide

Executive Summary

Solifenacin is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder (OAB).[1][2] As a tertiary amine, its chemical structure permits potential penetration across the blood-brain barrier (BBB), raising questions about its central nervous system (CNS) effects.[3] This technical guide provides a comprehensive analysis of this compound's BBB penetration potential, consolidating data from physicochemical characterization, in vitro permeability assays, and in vivo animal studies. The document details the experimental protocols used in these assessments and explores the clinical implications of its CNS activity, particularly concerning its interaction with M1 muscarinic receptors. This guide is intended to serve as a core resource for professionals involved in the research and development of CNS-acting or peripherally-restricted compounds.

Physicochemical Properties and BBB Penetration Potential

The ability of a molecule to cross the BBB by passive diffusion is largely governed by its physicochemical properties. Key parameters include lipophilicity (logP), molecular weight (MW), and ionization state (pKa). This compound is a highly lipophilic molecule with a molecular weight of 480.5 kDa.[4] As a tertiary amine, it is approximately 93% positively charged at physiological pH 7.4.[4] While its larger size compared to other antimuscarinics like oxybutynin may suggest a lower capacity to penetrate the BBB, its lipophilic nature facilitates membrane traversal.

| Property | Value | Source |

| Molecular Weight | 480.55 g/mol (Succinate Salt) | |

| logP (octanol:water) | 1.69 (at pH 7.0) | |

| pKa (Strongest Basic) | 8.5 - 8.88 | |

| Charge at pH 7.4 | ~93% Positively Charged | |

| Solubility (Succinate Salt) | High; 200-300 mg/mL in pH 1-6.8 |

In Vitro Assessment of Blood-Brain Barrier Permeability

In vitro models are crucial for high-throughput screening of a compound's ability to cross the BBB. These models, including the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays like Caco-2 and MDCK-MDR1, evaluate passive diffusion and the influence of active efflux transporters.

Permeability and Efflux Transporter Interaction

Studies show that this compound has moderate to high passive permeability. A critical factor influencing net BBB penetration is the interaction with efflux transporters, particularly P-glycoprotein (P-gp), which actively removes substrates from the brain. Unlike several other antimuscarinics, this compound is not a P-gp substrate. This lack of P-gp mediated efflux contributes significantly to its ability to achieve notable concentrations within the CNS.

| Assay | Compound | Permeability (Papp) (x 10⁻⁶ cm/s) | P-gp Substrate | Source |

| RRCK Cells | This compound | 21.5 - 38.2 | No | |

| Oxybutynin | 21.5 - 38.2 | No | ||

| Tolterodine | 21.5 - 38.2 | No | ||

| Darifenacin | 21.5 - 38.2 | Yes | ||

| 5-HMT | 11.7 | Yes | ||

| Trospium | 0.63 | Yes |

Note: 5-HMT is the active metabolite of fesoterodine.

Experimental Protocols

The PAMPA-BBB assay is a non-cell-based method used to predict passive, transcellular permeability.

-

Membrane Preparation : A filter membrane on a 96-well donor plate is impregnated with 4-5 µL of a lipid solution (e.g., porcine brain lipid at 20 mg/mL in dodecane) to form an artificial lipid tri-layer.

-

Compound Preparation : Test compounds, including this compound, are dissolved in a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration, typically 100-200 µM.

-

Assay Setup : The acceptor 96-well plate is filled with 180-300 µL of PBS buffer. The donor plate, containing the test compounds, is then placed on top of the acceptor plate, creating a "sandwich".

-

Incubation : The sandwich plate is incubated at room temperature for a period of 4 to 5 hours.

-

Quantification : After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using UV-Vis spectroscopy or LC-MS/MS.

-

Permeability Calculation : The apparent permeability coefficient (Papp) is calculated using an established formula that accounts for the volume of the wells and the surface area of the membrane. Membrane integrity is often verified using a low-permeability marker like Lucifer Yellow.

The Caco-2 assay uses human colon adenocarcinoma cells, which differentiate into a polarized monolayer expressing tight junctions and efflux transporters, mimicking the intestinal barrier and providing insights into BBB transport.

-

Cell Culture : Caco-2 cells are seeded on semi-permeable filter supports in Transwell inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity Check : The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Transport Experiment : The experiment is conducted in two directions: apical-to-basolateral (A-B) to assess absorption and basolateral-to-apical (B-A) to assess efflux. The test compound (e.g., at 10 µM) is added to the donor compartment (apical or basolateral).

-

Incubation : The plates are incubated for a set time, typically 2 hours, at 37°C.

-

Sample Analysis : Samples are taken from both donor and receiver compartments at the end of the incubation period and analyzed by LC-MS/MS to determine compound concentration.

-

Data Analysis : The Papp is calculated for both A-B and B-A directions. The efflux ratio (ER) is then calculated as Papp (B-A) / Papp (A-B). An ER greater than 2 suggests the compound is a substrate for active efflux.

In Vivo Evidence of Blood-Brain Barrier Penetration

In vivo studies in animal models provide the most definitive evidence of BBB penetration by measuring drug concentrations directly in the CNS compartments.

Brain and CSF Concentration Data